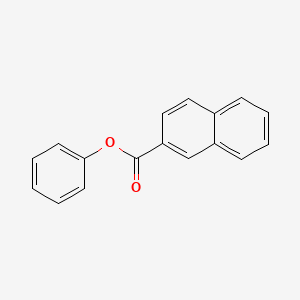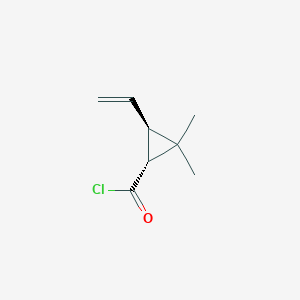
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and contains both ester and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with an appropriate ketone, such as acetophenone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: A simpler derivative without the phenylpropyl group.
1,2-Dicarbethoxyhydrazine: Another related compound with similar functional groups.
Uniqueness
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydrazine derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
83597-13-1 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
ethyl N-(ethoxycarbonylamino)-N-(2-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C15H20N2O5/c1-4-21-14(19)16-17(15(20)22-5-2)13(11(3)18)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,16,19) |
InChI 键 |
GJXKRUABOKQGPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NN(C(C1=CC=CC=C1)C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)


![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)

silane](/img/structure/B14417441.png)

